4-Amino-2-nitrobenzamide
Overview
Description
4-Amino-2-nitrobenzamide is an organic compound with the molecular formula C7H7N3O3 It is a derivative of benzamide, characterized by the presence of an amino group at the 4-position and a nitro group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-nitrobenzamide typically involves the nitration of 4-aminobenzamide. One common method is the direct nitration of 4-aminobenzamide using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts such as Lewis acids can further enhance the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the amino group to a nitro group.
Major Products Formed:
Reduction: The reduction of the nitro group results in the formation of 4,2-diaminobenzamide.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
4-Amino-2-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, the compound can undergo bioactivation to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-4-nitrobenzamide: Similar in structure but with the amino and nitro groups reversed.
4-Nitrobenzamide: Lacks the amino group, making it less reactive in certain chemical reactions.
4-Aminobenzamide: Lacks the nitro group, affecting its chemical reactivity and biological activity.
Uniqueness: 4-Amino-2-nitrobenzamide is unique due to the specific positioning of the amino and nitro groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
4-amino-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H,8H2,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPSCKWBMLFTEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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